

Technical Support Center: Cy5.5-COOH Stability & Optimization

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Compound of Interest

Compound Name: Cy5.5-cooh

CAS No.: 1144107-80-1

Cat. No.: B1669372

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Case ID: CY55-STAB-001 Subject: Optimization of **Cy5.5-COOH** Stability in Aqueous Buffers
Assigned Specialist: Senior Application Scientist, Fluorescence Chemistry Division[1][2][3]

Executive Summary

Cy5.5-COOH (Cyanine5.5 carboxylic acid) is a near-infrared (NIR) fluorophore widely used for in vivo imaging due to its deep tissue penetration (~675 nm excitation / ~694 nm emission).[1][2][3] However, users frequently report "signal loss" or "precipitation" which is often misdiagnosed as chemical instability.[3]

Critical Technical Distinction:

- **Chemical Instability:** Irreversible destruction of the polymethine bridge (usually at pH > 10 or in the presence of reactive oxygen species).
- **Physical Aggregation:** Reversible formation of non-fluorescent H-dimers (stacking) in aqueous buffers, particularly for non-sulfonated Cy5.5.[1][2][3]

This guide provides the mechanistic understanding and protocols to distinguish between these two failure modes.

Module 1: The pH Stability Matrix

The polymethine bridge of Cy5.5 is the structural weak point. It is susceptible to nucleophilic attack by hydroxide ions (

) at high pH and acid-catalyzed degradation at extremely low pH.[1][2][3]

Stability Data Table

pH Range	Status	Mechanism / Observation	Recommendation
pH < 3.0	Unstable	Acid Hydrolysis: Protonation of nitrogen heterocycles and cleavage of the bridge.[1][2][3]	Avoid. If acidic conditions are required, limit exposure to < 30 mins.[3]
pH 4.0 – 6.0	Stable	Ideal for Activation: Carboxylic acid is stable.[2][3] Optimal range for EDC/NHS ester activation.[2][3]	Use MES buffer (pH 5-6) for activation steps.[1][2][3]
pH 7.0 – 8.0	Stable	Physiological Range: Optimal for fluorescence and conjugation reactions (amide bond formation).[2][3]	Use PBS or HEPES. [2][3] Warning: High ionic strength promotes aggregation. [2][3]
pH 8.5 – 9.5	Moderate	Hydrolysis Risk: Slow degradation of the fluorophore over days. NHS esters hydrolyze rapidly (minutes).[2][3]	Use Borate buffer only for short-term reactions (< 2 hours). [1][2][3]
pH > 10.0	Critical	Nucleophilic Attack: Hydroxide ions attack the polymethine chain, permanently breaking conjugation.	Strictly Avoid. Irreversible loss of color and fluorescence.[3]

Module 2: The "Invisible" Enemy — Aggregation vs. Degradation

A common user error is assuming the dye has "degraded" when it has actually "aggregated."

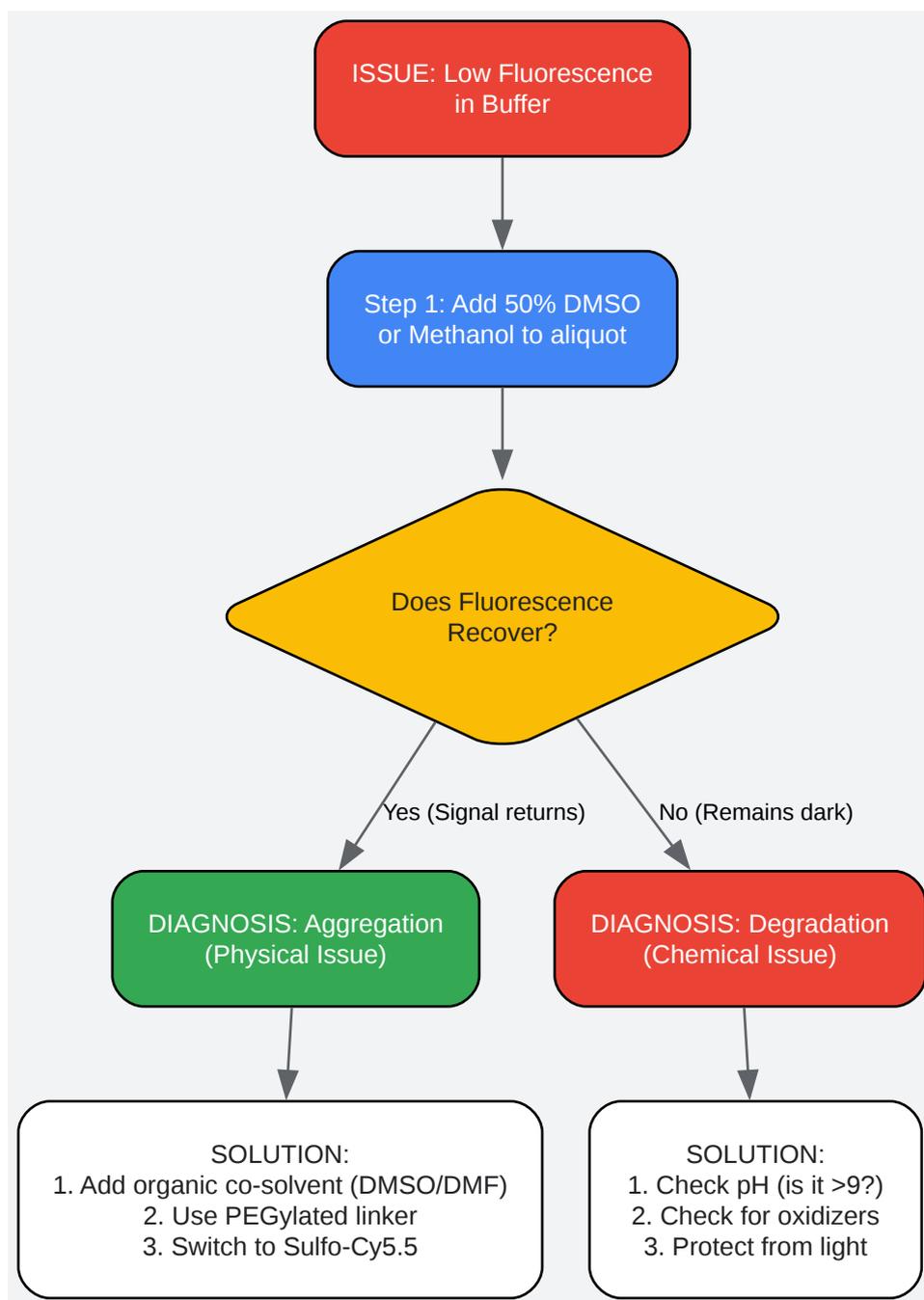
The Mechanism of H-Dimer Formation

Cy5.5-COOH (non-sulfonated) is hydrophobic.^{[1][2][3]} In aqueous buffers (like PBS), the planar dye molecules stack like a deck of cards (H-aggregates).^{[1][2][3]}

- **Consequence:** The stacked dyes share excitation energy but dissipate it non-radiatively (heat) instead of emitting photons.
- **Symptom:** The solution looks blue/green, but fluorescence intensity drops by >90%.
- **Diagnosis:** This is reversible.^{[2][3]} Adding an organic solvent (DMSO, Methanol) disrupts the stack and restores fluorescence.

Diagram: Troubleshooting Logic Flow

Use this workflow to diagnose the root cause of signal loss.



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Figure 1: Decision tree for diagnosing fluorescence loss. Aggregation is reversible; chemical degradation is not.[1]

Module 3: Detailed Protocols

Protocol A: Proper Solubilization (Preventing Aggregation)

Avoid dissolving **Cy5.5-COOH** directly in water or PBS.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Primary Stock: Dissolve **Cy5.5-COOH** in anhydrous DMSO or DMF at 1–10 mg/mL. This stock is stable at -20°C for 6 months.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Working Solution: Dilute the organic stock into the aqueous buffer.
 - Tip: Keep the final organic solvent concentration at 5–10% if the protein/antibody can tolerate it.
 - Alternative: If 100% aqueous buffer is required, use Sulfo-**Cy5.5-COOH**, which is structurally identical but contains sulfonate groups () to ensure water solubility.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Protocol B: Stability & Aggregation Assay

Use this method to validate if your buffer system is compatible with the dye.

Materials: UV-Vis Spectrophotometer, Quartz cuvette.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Preparation: Dilute dye to ~5 μM in your test buffer (e.g., PBS pH 7.4).
- Measurement: Scan absorbance from 500 nm to 800 nm.
- Analysis:
 - Monomer Peak: Look for a sharp peak at ~675 nm.[\[2\]](#)[\[3\]](#)
 - Dimer Shoulder: Look for a secondary "shoulder" or peak at ~630 nm (blue-shifted).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Calculation: Calculate the Ratio () =

- : Mostly Monomeric (Good fluorescence).[2][3]
- : Significant Aggregation (Poor fluorescence, risk of precipitation).[3]

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use **Cy5.5-COOH** in Borate Buffer (pH 8.5) for conjugation? A: Yes, but time is a factor. While the dye structure is stable at pH 8.5 for several hours, if you are activating it to an NHS ester in situ, the NHS ester half-life at pH 8.5 is less than 1 hour.[3] Perform the activation (EDC/NHS) in MES buffer (pH 6.0) first, then add to the protein in Borate buffer.

Q2: Why did my solution turn colorless overnight? A: If the pH was >10, the polymethine bridge was destroyed (irreversible). If the pH was neutral, you likely experienced oxidative bleaching. Cyanine dyes are sensitive to reactive oxygen species (ROS).[2][3] Ensure buffers are degassed or contain mild antioxidants if high-intensity illumination is used.[1][2][3]

Q3: Is there a difference between Cy5.5 and Sulfo-Cy5.5? A: Chemically, the fluorophore core is the same. Physically, they are very different.[3]

- Cy5.5: Hydrophobic.[2][3] Requires DMSO/DMF.[2][3][4] Prone to aggregation in PBS.[3]
- Sulfo-Cy5.5: Hydrophilic.[1][2][3][5] Water-soluble.[1][2][3][4][5][6][7][8][9] Less prone to aggregation.[2][3][10] Recommended for protein labeling where organic solvents must be avoided.[2][3][6][9]

References

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